Bis(azepan-1-ylmethyl)phosphinic acid
Description
Bis(azepan-1-ylmethyl)phosphinic acid is a phosphinic acid derivative featuring two azepane (a seven-membered cyclic amine) groups attached to a phosphinate core via methylene linkers. Phosphinic acids (H₂P(O)OH derivatives) are organophosphorus compounds with diverse biochemical applications, including enzyme inhibition and metal coordination .
Properties
Molecular Formula |
C14H29N2O2P |
|---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
bis(azepan-1-ylmethyl)phosphinic acid |
InChI |
InChI=1S/C14H29N2O2P/c17-19(18,13-15-9-5-1-2-6-10-15)14-16-11-7-3-4-8-12-16/h1-14H2,(H,17,18) |
InChI Key |
DNLLHMWOFVFBRZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CP(=O)(CN2CCCCCC2)O |
Canonical SMILES |
C1CCCN(CC1)CP(=O)(CN2CCCCCC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Activity
- Linear Alkyl Chains: The n-hexyl derivative (N-n-hexylaminomethyl-P-aminomethylphosphinic acid, 13) exhibited high potency against Helicobacter pylori urease (IC₅₀ = 16.9 μM in E. coli systems; Ki = 0.29 μM for purified enzyme) . Its activity increased tenfold after preincubation, suggesting time-dependent binding .
- Methyl Substituents: Monomethylated analogs (e.g., compound 8) showed strong activity against Sporosarcina pasteurii urease (Ki = 108 nM), while dimethylated (e.g., 17, 21) and tetramethylated (23) derivatives had reduced potency, indicating steric hindrance limits efficacy .
- Cyclic vs.
Table 1: Urease Inhibition by Bis(aminomethyl)phosphinic Acid Derivatives
| Compound | Substituent | Target Urease | IC₅₀ (μM) | Ki (μM) | Reference |
|---|---|---|---|---|---|
| 13 | n-hexyl | H. pylori | 16.9 | 0.29 | |
| 8 | monomethyl | S. pasteurii | N/A | 0.108 | |
| Acetohydroxamic acid | Reference inhibitor | H. pylori | ~200 | N/A |
HIV-1 Protease Inhibitors
C₂-symmetric bis(aminomethyl)phosphinic acids are potent HIV-1 protease inhibitors. For example:
- C2-Symmetric Phenyl Derivatives: Compounds with aromatic substituents exhibit nanomolar inhibitory activity by mimicking peptide substrates and interacting with the protease active site .
- Structural Water Mimicry : Azepane’s bulkiness may disrupt the "structural water" network critical for protease binding, unlike smaller substituents .
ACE Inhibitors
Phosphinic acids like [[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline act as ACE inhibitors with prolonged oral efficacy . The azepane group’s hydrophobicity and size could modulate bioavailability and binding kinetics compared to phenyl or alkyl chains.
Key Structural and Functional Insights
- Steric Effects : Bulky substituents (e.g., tetramethyl or cyclic amines) often reduce enzyme inhibition, while linear chains (e.g., n-hexyl) optimize binding pockets .
- Electronic Effects : The phosphinate group’s ability to coordinate metal ions (e.g., Ni²⁺ in urease) is critical for activity, modulated by substituent electron-donating/withdrawing properties .
- Symmetry : C₂-symmetric derivatives enhance target selectivity in proteases but may limit adaptability to asymmetric enzyme active sites .
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